molecular formula C7H5ClN2O B11780033 2-Chlorobenzo[d]oxazol-6-amine

2-Chlorobenzo[d]oxazol-6-amine

Cat. No.: B11780033
M. Wt: 168.58 g/mol
InChI Key: XXYCNIHUAUAVJD-UHFFFAOYSA-N
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Description

2-Chlorobenzo[d]oxazol-6-amine is a chemical compound with the molecular formula C7H5ClN2O. It belongs to the class of benzoxazole derivatives, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorobenzo[d]oxazol-6-amine typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then subjected to further reactions to yield the desired benzoxazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Chlorobenzo[d]oxazol-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological activities and chemical properties .

Mechanism of Action

The mechanism of action of 2-Chlorobenzo[d]oxazol-6-amine involves its interaction with specific molecular targets and pathways. For instance, it acts as a skeletal muscle relaxant by blocking nerve impulses or pain sensations sent to the brain. This action is mediated through its interaction with the central nervous system . Additionally, its metabolic activation can lead to the formation of reactive intermediates, which are crucial for its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chlorobenzo[d]oxazol-6-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its ability to undergo various chemical reactions and form reactive intermediates makes it a valuable compound for both research and industrial applications .

Properties

IUPAC Name

2-chloro-1,3-benzoxazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXYCNIHUAUAVJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)OC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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